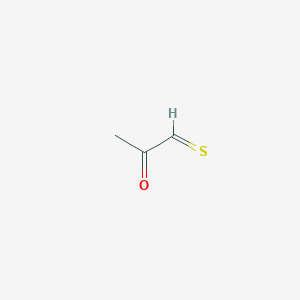
2-Oxopropanethial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropanethial can be achieved through several methods. One common approach involves the reaction of ethyl 2-oxopropanoate with thiophosphorus pentasulfide in an ammonia methanol solution . This method is known for its simplicity and high safety, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves large-scale reactions using similar synthetic routes. The use of thiophosphorus pentasulfide and ethyl 2-oxopropanoate remains a standard method due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxopropanethial undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxopropanethial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: Research has explored its potential as a biochemical probe for studying sulfur metabolism.
Medicine: It has been investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Oxopropanethial exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity is primarily due to the presence of the sulfur atom, which can form covalent bonds with other atoms, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxopropanoic acid:
2-Oxopropanamide: This compound is similar but contains an amide group instead of a thial group.
Uniqueness
2-Oxopropanethial is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in synthetic chemistry and biochemical research, where sulfur-containing compounds play crucial roles.
Propriétés
Numéro CAS |
120512-87-0 |
|---|---|
Formule moléculaire |
C3H4OS |
Poids moléculaire |
88.13 g/mol |
Nom IUPAC |
2-oxopropanethial |
InChI |
InChI=1S/C3H4OS/c1-3(4)2-5/h2H,1H3 |
Clé InChI |
UDJRRTLNYAVBKG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


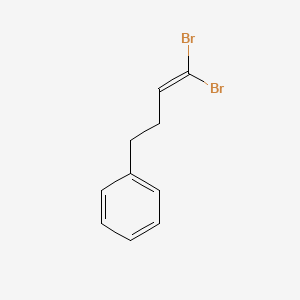
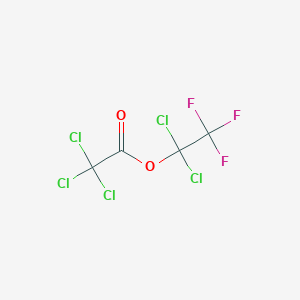
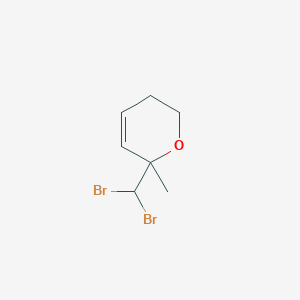
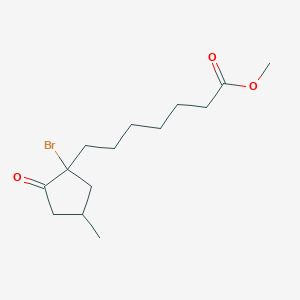
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
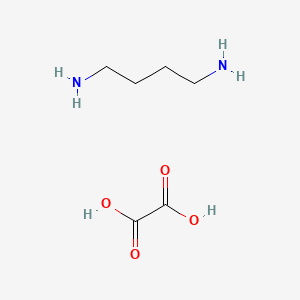
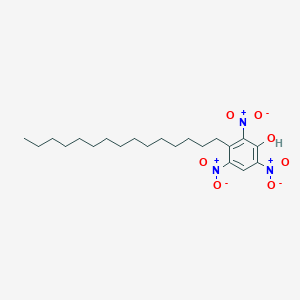
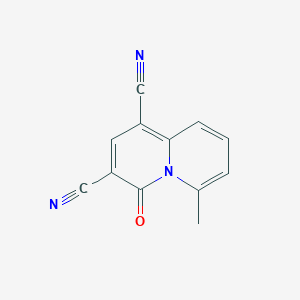
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)
